Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate
Overview
Description
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a chemical compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
This reaction involves the photochemical cycloaddition of an imine and an alkene component to form the azetidine ring . The reaction conditions often require the presence of a photocatalyst and ultraviolet light to facilitate the cycloaddition process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-(2-nitrophenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. The azetidine ring’s strained nature allows it to participate in ring-opening reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate can be compared with other azetidine derivatives, such as:
Methyl 1-(2-aminophenyl)azetidine-3-carboxylate:
Methyl 1-(2-chlorophenyl)azetidine-3-carboxylate: The presence of a chlorine atom introduces different electronic and steric effects, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its nitro group, which provides distinct reactivity and potential for diverse chemical transformations .
Biological Activity
Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitroaniline with an appropriate azetidine precursor. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that promote the formation of the azetidine ring. The final product can be purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that azetidine derivatives exhibit significant anticancer activity. Specifically, this compound has been evaluated for its effects on various cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Table 1: IC50 Values of this compound against Cancer Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 5.6 |
HeLa | 4.2 |
A549 | 6.8 |
These values indicate that the compound has a potent inhibitory effect on cell proliferation, particularly in breast and cervical cancer cell lines.
The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis has shown that treated cells exhibit increased levels of caspase activation, suggesting that the compound triggers apoptotic pathways.
Case Studies
A notable study involved the administration of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor volume compared to control groups:
- Study Design :
- Model : HCC1954 breast cancer xenograft in nude mice
- Dosage : Administered at 20 mg/kg daily for two weeks
Table 2: Tumor Volume Reduction in Xenograft Model
Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |
---|---|---|---|
Control | 150 ± 10 | 180 ± 15 | -20% |
Treated | 150 ± 10 | 90 ± 10 | -40% |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table 3: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | >50 |
These findings suggest that the compound may have potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Properties
IUPAC Name |
methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-17-11(14)8-6-12(7-8)9-4-2-3-5-10(9)13(15)16/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPDVSYMACWJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695048 | |
Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887596-00-1 | |
Record name | Methyl 1-(2-nitrophenyl)azetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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